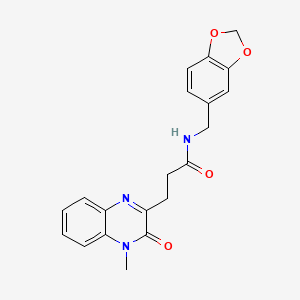

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide

Beschreibung

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide is a synthetic organic compound characterized by a propanamide backbone with two distinct substituents: a 1,3-benzodioxole (methylenedioxyphenyl) group and a 4-methyl-3-oxo-3,4-dihydroquinoxaline moiety. Structural elucidation of such compounds often relies on crystallographic tools like SHELX and ORTEP, which are widely used for small-molecule refinement and visualization .

Eigenschaften

Molekularformel |

C20H19N3O4 |

|---|---|

Molekulargewicht |

365.4 g/mol |

IUPAC-Name |

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methyl-3-oxoquinoxalin-2-yl)propanamide |

InChI |

InChI=1S/C20H19N3O4/c1-23-16-5-3-2-4-14(16)22-15(20(23)25)7-9-19(24)21-11-13-6-8-17-18(10-13)27-12-26-17/h2-6,8,10H,7,9,11-12H2,1H3,(H,21,24) |

InChI-Schlüssel |

QXEGGRUCPQLZOU-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C2=CC=CC=C2N=C(C1=O)CCC(=O)NCC3=CC4=C(C=C3)OCO4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

Synthesis of the quinoxaline derivative: This involves the condensation of o-phenylenediamine with a diketone.

Coupling of the two moieties: The final step involves coupling the benzodioxole and quinoxaline derivatives through an amide bond formation, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Benzodioxolring.

Reduktion: Reduktionsreaktionen könnten die Chinoxalin-Einheit anvisieren.

Substitution: Verschiedene Substitutionsreaktionen können auftreten, insbesondere an den aromatischen Ringen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Nitriermittel.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen ab, könnten aber oxidierte oder reduzierte Derivate der ursprünglichen Verbindung sowie substituierte Analoga umfassen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus dieser Verbindung hängt von ihrem spezifischen biologischen Ziel ab. Im Allgemeinen könnte es mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Der Benzodioxolring könnte mit hydrophoben Taschen interagieren, während die Chinoxalin-Einheit an Wasserstoffbrückenbindungen oder π-π-Wechselwirkungen teilnehmen könnte.

Wirkmechanismus

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The benzodioxole ring might interact with hydrophobic pockets, while the quinoxaline moiety could participate in hydrogen bonding or π-π interactions.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Propanamide Derivatives

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: The benzodioxole group in the target compound contrasts with electron-withdrawing groups like chlorophenyl (Compound 10) or fluorophenyl (Compound in ), which may influence solubility and receptor binding.

- Functional Groups: Unlike hydroxamic acids (e.g., Compound 5), which exhibit metal-chelating properties for antioxidant or enzyme-inhibitory roles, the target compound lacks a hydroxamate group, suggesting divergent mechanisms .

Biologische Aktivität

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the current understanding of its biological activity, including anticancer properties and enzyme inhibition, supported by relevant data and research findings.

The compound's molecular formula is with a molecular weight of approximately 406.45 g/mol. Its structure features a benzodioxole moiety, which is known for various biological activities, including anticancer effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the benzodioxole structure. For instance, derivatives have been shown to inhibit cell proliferation in various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cells

A study evaluated the cytotoxic effects of benzodioxole-based compounds on A549 human lung adenocarcinoma and C6 rat glioma cells. The findings indicated that specific derivatives significantly inhibited DNA synthesis and induced apoptosis in these cell lines:

| Compound | IC50 (µM) | Early Apoptosis (%) | Late Apoptosis (%) |

|---|---|---|---|

| Control | - | 3.1 | 4.5 |

| Compound 2 | 75.2 | 23.7 | 12.11 |

| Compound 5 | 60.2 | 25.0 | 12.11 |

| Cisplatin | 69.0 | 16.3 | 32.4 |

The data suggest that Compound 5 exhibited the most promising anticancer activity, leading to increased early and late apoptosis in treated cells compared to controls .

The mechanism underlying the anticancer effects appears to involve mitochondrial dysfunction and disruption of the mitochondrial membrane potential, which are critical in triggering apoptosis in cancer cells . Additionally, some studies have explored the inhibitory effects on SIRT1, a protein associated with cancer progression, further elucidating the compound's potential therapeutic applications .

Enzyme Inhibition

Another area of interest is the compound's effect on cholinesterases (AChE and BuChE). While some benzodioxole derivatives have shown significant inhibitory activity against these enzymes, N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide did not demonstrate notable inhibition in preliminary studies . This lack of activity suggests that its anticancer properties are not linked to cholinesterase inhibition.

Insecticidal Activity

Interestingly, related compounds featuring the benzodioxole framework have been investigated for their insecticidal properties against vectors like Aedes aegypti. The findings indicate that certain derivatives possess larvicidal activity without significant cytotoxicity towards mammalian cells . This highlights the versatility of benzodioxole-containing compounds in both therapeutic and pest control applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.